1,8-Dihydroxy-4,5-dinitroanthraquinone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . PPAT is a key enzyme involved in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic processes.
Mode of Action
DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to the affinity of this anthraquinone for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the metabolic processes that rely on coenzyme A.
Pharmacokinetics
The compound’s bioavailability can be inferred from its in vitro activity against certain bacteria .
Result of Action
DHDNA has been shown to have antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . It produces bacteriostatic effects on both Gram-positive bacteria at certain concentrations . . coli .
Biochemical Analysis
Biochemical Properties
1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a promising inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in in silico studies . The nitro group of this anthraquinone contributes to its affinity for the nucleotide-binding site of PPAT .
Cellular Effects
In vitro studies have shown that this compound is active towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . It was found to be ineffective against E. coli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme phosphopantetheine adenylyltransferase (PPAT). It binds to the nucleotide-binding site of PPAT, inhibiting the enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone involves the nitration of anthraquinone derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces nitro groups at specific positions on the anthraquinone ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted anthraquinone compounds .
Scientific Research Applications
1,8-Dihydroxy-4,5-dinitroanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antiviral properties, particularly against the dengue virus.
Medicine: Potential therapeutic agent for the treatment of dengue fever and other viral infections.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone (ARDP0006)
- This compound (ARDP0009)
Uniqueness
This compound (ARDP0006) is more effective against the dengue virus compared to its analogue ARDP0009. The presence of nitro groups in ARDP0006 enhances its ability to form hydrogen bonds with amino acid residues in the active site of the NS2B/3 protease, making it a more potent inhibitor .
Properties
IUPAC Name |
1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCHQJDEYFYWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025076 | |
Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
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Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
81-55-0 | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |
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Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |
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Record name | 4,5-Dinitrochrysazin | |
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Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |
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Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
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Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |
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Record name | 4,5-DINITROCHRYSAZIN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1,8-dihydroxy-4,5-dinitroanthraquinone's antibacterial activity?
A: In silico studies suggest that this compound (DHDNA) acts as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Staphylococcus aureus and Enterococcus faecalis. [] This inhibition is likely facilitated by the interaction of DHDNA's nitro groups with the nucleotide-binding site of PPAT. [] While the exact downstream effects are not fully elucidated, PPAT plays a crucial role in bacterial coenzyme A biosynthesis, and its inhibition is expected to disrupt essential metabolic pathways. []
Q2: Does the structure of this compound influence its solubility in supercritical carbon dioxide?
A: Yes, the presence of the two nitro groups in this compound significantly reduces its solubility in supercritical carbon dioxide (sc-CO2) compared to other anthraquinone derivatives like 1,4-diaminoanthraquinone. [, ] The addition of specific functional groups on the anthraquinone backbone seems to influence its interaction with sc-CO2, thereby impacting solubility. []
Q3: How does this compound impact the combustion properties of propellants?
A: this compound, when incorporated into both double-base (DB) and composite modified double-base (CMDB) propellants, significantly enhances their burning rates, particularly at lower pressure ranges (2-6 MPa). [] This catalytic effect is observed to be as high as a 200% increase compared to propellants without DHDNA. [] Furthermore, DHDNA promotes a “wide-range plateau” combustion phenomenon, characterized by significantly lower pressure exponents within a specific pressure range, enhancing combustion stability. []
Q4: Have any computational methods been employed to study this compound?
A: Yes, molecular docking, pharmacophore modeling, molecular dynamics simulations, and free energy calculations have been employed to investigate the interaction of DHDNA with the PPAT enzyme. [] These studies have provided insights into its potential as an antibacterial agent and highlighted the importance of its nitro groups for target binding affinity. []
Q5: Are there in vitro studies supporting the antibacterial activity of this compound?
A: Yes, DHDNA has demonstrated in vitro activity against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. [] The minimum inhibitory concentration (MIC) values were determined to be 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis. [] Importantly, time-kill kinetics studies indicated a bacteriostatic effect of DHDNA against these bacteria at the tested concentrations. []
Q6: What analytical methods have been used to study this compound?
A: Several analytical techniques have been employed to characterize and study DHDNA. These include Fourier transform infrared spectroscopy (FTIR), elemental analysis (EA), and X-ray fluorescence (XRF). [] These methods help determine the structural characteristics and elemental composition of the compound. [] Additionally, solubility studies often utilize specialized equipment like flow-type apparatus to measure solubility under specific temperature and pressure conditions, particularly in supercritical carbon dioxide. []
Q7: What is the historical context of research on this compound?
A: Early research on DHDNA focused primarily on its synthesis [, ] and solubility in supercritical carbon dioxide for potential applications in dyeing processes. [] More recently, research has expanded to explore its potential as an antibacterial agent [] and its catalytic properties in propellant combustion. [] This illustrates the evolving understanding and applications of this compound over time.
Q8: Are there any known alternatives or substitutes for this compound in its various applications?
A: While specific alternatives to DHDNA depend on the desired application, several other anthraquinone derivatives have been investigated for their solubility in supercritical carbon dioxide. [] Additionally, various metal salts of anthraquinones have been explored for their catalytic properties in propellant combustion, providing potential alternatives depending on the desired performance characteristics. [] Comparing the performance, cost, and environmental impact of these alternatives is crucial in identifying suitable substitutes for specific applications.
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